molecular formula C9H6ClNO3 B11778155 3-Amino-6-chlorobenzofuran-2-carboxylic acid

3-Amino-6-chlorobenzofuran-2-carboxylic acid

Cat. No.: B11778155
M. Wt: 211.60 g/mol
InChI Key: BPHXQDKNIWJATL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6-chlorobenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C9H6ClNO3.

Preparation Methods

The synthesis of 3-Amino-6-chlorobenzofuran-2-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

3-Amino-6-chlorobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

3-Amino-6-chlorobenzofuran-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable tool in biological research.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including drug development for diseases like cancer and viral infections.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-6-chlorobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3-Amino-6-chlorobenzofuran-2-carboxylic acid can be compared with other benzofuran derivatives, such as:

    3-Amino-5-chlorobenzofuran-2-carboxylic acid: Similar structure but with the chloro group at the 5th position.

    3-Amino-6-bromobenzofuran-2-carboxylic acid: Similar structure but with a bromo group instead of a chloro group.

    3-Amino-6-chlorobenzothiophene-2-carboxylic acid: Similar structure but with a thiophene ring instead of a furan ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H6ClNO3

Molecular Weight

211.60 g/mol

IUPAC Name

3-amino-6-chloro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C9H6ClNO3/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,11H2,(H,12,13)

InChI Key

BPHXQDKNIWJATL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(=C2N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.